N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Overview
Description
ML077 is a highly selective and potent antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2). This compound has been extensively studied for its role in modulating inhibitory neurotransmission in the central nervous system. ML077 has shown significant potential in scientific research, particularly in understanding the physiological and pathological roles of KCC2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML077 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the research laboratory .
Industrial Production Methods: Industrial production of ML077 would likely involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: ML077 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its selectivity and potency. It may also participate in oxidation and reduction reactions depending on the experimental conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of ML077 include various organic solvents, catalysts, and protective groups. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions involving ML077 are typically derivatives with enhanced pharmacological properties. These derivatives are often tested for their efficacy and selectivity in inhibiting KCC2 .
Scientific Research Applications
ML077 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: ML077 is used as a probe to study the structure-activity relationship of KCC2 inhibitors.
Biology: In biological research, ML077 is employed to investigate the role of KCC2 in neuronal function and its impact on inhibitory neurotransmission.
Medicine: ML077 has potential therapeutic applications in treating neurological disorders such as epilepsy, pain, and neuropsychiatric conditions.
Industry: In the pharmaceutical industry, ML077 serves as a lead compound for developing new drugs targeting KCC2.
Mechanism of Action
ML077 exerts its effects by selectively binding to the potassium-chloride cotransporter 2 (KCC2) and inhibiting its function. KCC2 is responsible for maintaining the chloride ion gradient across the neuronal membrane, which is crucial for inhibitory neurotransmission. By inhibiting KCC2, ML077 disrupts the chloride ion gradient, leading to altered neuronal excitability and synaptic transmission .
The molecular targets of ML077 include the binding sites on KCC2, where it interacts with specific amino acid residues to block the transporter’s activity. This inhibition affects the overall balance of excitatory and inhibitory signals in the nervous system, which can have therapeutic implications for various neurological disorders .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-12-10-24-17(18-12)21(2)16(22)11-23-15-9-8-14(19-20-15)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKSIROKFEGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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